molecular formula C20H21N3O3S B10997009 N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(1H-indol-1-yl)acetamide

N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(1H-indol-1-yl)acetamide

Cat. No.: B10997009
M. Wt: 383.5 g/mol
InChI Key: AZSSXNGJODTCOH-UHFFFAOYSA-N
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Description

N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(1H-indol-1-yl)acetamide is a complex organic compound featuring a unique combination of a thiazinane ring and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(1H-indol-1-yl)acetamide typically involves multiple steps:

    Formation of the Thiazinane Ring: The thiazinane ring can be synthesized through the reaction of a suitable amine with sulfur dioxide and an appropriate oxidizing agent.

    Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction, where the thiazinane derivative reacts with a halogenated benzene compound.

    Indole Acetamide Formation: The final step involves coupling the thiazinane-phenyl derivative with indole acetic acid under amide bond-forming conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiazinane ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The phenyl and indole rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or alcohols, depending on the functional groups present.

    Substitution: Halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(1H-indol-1-yl)acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Biologically, this compound may serve as a probe to study enzyme interactions and receptor binding due to its indole moiety, which is known to interact with various biological targets.

Medicine

In medicinal chemistry, the compound’s potential therapeutic properties are of interest. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(1H-indol-1-yl)acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The thiazinane ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-acetamide
  • N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(1H-pyrrol-1-yl)acetamide

Uniqueness

Compared to similar compounds, N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(1H-indol-1-yl)acetamide stands out due to the presence of both the thiazinane and indole rings. This combination provides a unique set of chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H21N3O3S

Molecular Weight

383.5 g/mol

IUPAC Name

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-indol-1-ylacetamide

InChI

InChI=1S/C20H21N3O3S/c24-20(15-22-13-11-16-5-1-2-6-19(16)22)21-17-7-9-18(10-8-17)23-12-3-4-14-27(23,25)26/h1-2,5-11,13H,3-4,12,14-15H2,(H,21,24)

InChI Key

AZSSXNGJODTCOH-UHFFFAOYSA-N

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)CN3C=CC4=CC=CC=C43

Origin of Product

United States

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